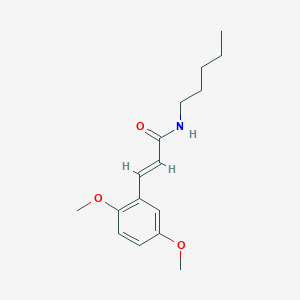
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is a synthetic compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. It belongs to the class of phenethylamines and has been found to exhibit significant biological activity.
Mecanismo De Acción
The exact mechanism of action of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is not fully understood. However, it is believed to exert its biological activity through various pathways such as the inhibition of enzymes, modulation of signaling pathways, and interaction with receptors.
Biochemical and physiological effects:
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inflammatory cytokines, which are involved in the pathogenesis of various diseases. The compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide in lab experiments is its high potency and selectivity towards specific targets. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research on 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide. One of the areas of interest is the development of more potent and selective analogs of the compound. Another area of research is the identification of the exact molecular targets and pathways involved in the biological activity of the compound. Furthermore, the compound's potential as a therapeutic agent in various diseases needs to be further explored through preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide involves the reaction between 2,5-dimethoxyphenylacetone and N-pentylacrylamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
(E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-4-5-6-11-17-16(18)10-7-13-12-14(19-2)8-9-15(13)20-3/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)/b10-7+ |
Clave InChI |
UCHQHNMPEUGXKC-JXMROGBWSA-N |
SMILES isomérico |
CCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
SMILES canónico |
CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
![methyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254838.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)

![N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B254847.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254850.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)

![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)
![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)